molecular formula C19H21NOS2 B4197091 1-(1-adamantyl)-2-(1,3-benzothiazol-2-ylthio)ethanone

1-(1-adamantyl)-2-(1,3-benzothiazol-2-ylthio)ethanone

Cat. No. B4197091
M. Wt: 343.5 g/mol
InChI Key: XTARDDSYOVQIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-2-(1,3-benzothiazol-2-ylthio)ethanone, also known as ABT-418, is a synthetic compound that has been extensively studied for its potential use as a cognitive enhancer. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which are known to improve cognitive function and memory.

Mechanism of Action

1-(1-adamantyl)-2-(1,3-benzothiazol-2-ylthio)ethanone acts as a partial agonist at nicotinic acetylcholine receptors in the brain. Nicotinic acetylcholine receptors are involved in cognitive function and memory. 1-(1-adamantyl)-2-(1,3-benzothiazol-2-ylthio)ethanone enhances the activity of these receptors, leading to improved cognitive function and memory.
Biochemical and Physiological Effects
1-(1-adamantyl)-2-(1,3-benzothiazol-2-ylthio)ethanone has been shown to improve cognitive function and memory in animal models and in humans. It has also been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter that is involved in cognitive function and memory. 1-(1-adamantyl)-2-(1,3-benzothiazol-2-ylthio)ethanone has also been shown to increase the activity of certain brain regions that are involved in cognitive function and memory.

Advantages and Limitations for Lab Experiments

1-(1-adamantyl)-2-(1,3-benzothiazol-2-ylthio)ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. It has also been extensively studied for its potential use as a cognitive enhancer, making it a well-characterized compound for research purposes. However, 1-(1-adamantyl)-2-(1,3-benzothiazol-2-ylthio)ethanone has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some research settings. It also has limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(1-adamantyl)-2-(1,3-benzothiazol-2-ylthio)ethanone. One area of research is the development of more potent and selective nicotinic acetylcholine receptor agonists. Another area of research is the investigation of the potential use of 1-(1-adamantyl)-2-(1,3-benzothiazol-2-ylthio)ethanone in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, the biochemical and physiological effects of 1-(1-adamantyl)-2-(1,3-benzothiazol-2-ylthio)ethanone on the brain could be further investigated to better understand its mechanism of action. Finally, the pharmacokinetics and pharmacodynamics of 1-(1-adamantyl)-2-(1,3-benzothiazol-2-ylthio)ethanone could be further studied to optimize its use as a cognitive enhancer.

Scientific Research Applications

1-(1-adamantyl)-2-(1,3-benzothiazol-2-ylthio)ethanone has been extensively studied for its potential use as a cognitive enhancer. It has been shown to improve cognitive function and memory in animal models and in humans. 1-(1-adamantyl)-2-(1,3-benzothiazol-2-ylthio)ethanone has also been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.

properties

IUPAC Name

1-(1-adamantyl)-2-(1,3-benzothiazol-2-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS2/c21-17(11-22-18-20-15-3-1-2-4-16(15)23-18)19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTARDDSYOVQIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantanyl-2-benzothiazol-2-ylthioethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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